molecular formula C7H4BrF3O2S B12853445 2-Bromo-6-fluorophenyl difluoromethyl sulphone

2-Bromo-6-fluorophenyl difluoromethyl sulphone

Cat. No.: B12853445
M. Wt: 289.07 g/mol
InChI Key: GSMATOIRHFPOSX-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorophenyl difluoromethyl sulphone is an organosulfur compound with the molecular formula C7H4BrF3O2S. This compound is characterized by the presence of bromine, fluorine, and sulfone functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluorophenyl difluoromethyl sulphone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-6-fluoroaniline as the primary starting material.

    Sulfonylation: The aniline derivative undergoes sulfonylation using difluoromethyl sulfone in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfone group can undergo oxidation to form sulfoxides or reduction to form sulfides under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines can be used in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation and Reduction Products: Sulfoxides and sulfides are typical products of oxidation and reduction reactions, respectively.

Scientific Research Applications

2-Bromo-6-fluorophenyl difluoromethyl sulphone has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorophenyl difluoromethyl sulphone involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    2-Bromo-6-fluorophenyl methyl sulfone: This compound lacks the difluoromethyl group, which may result in different reactivity and biological activity.

    2-Chloro-6-fluorophenyl difluoromethyl sulfone: The substitution of bromine with chlorine can alter the compound’s chemical properties and reactivity.

    2-Bromo-4-fluorophenyl difluoromethyl sulfone: The position of the fluorine atom can influence the compound’s steric and electronic properties, affecting its reactivity and interactions.

Uniqueness: 2-Bromo-6-fluorophenyl difluoromethyl sulphone is unique due to the combination of bromine, fluorine, and sulfone groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H4BrF3O2S

Molecular Weight

289.07 g/mol

IUPAC Name

1-bromo-2-(difluoromethylsulfonyl)-3-fluorobenzene

InChI

InChI=1S/C7H4BrF3O2S/c8-4-2-1-3-5(9)6(4)14(12,13)7(10)11/h1-3,7H

InChI Key

GSMATOIRHFPOSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)C(F)F)F

Origin of Product

United States

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